3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole
Description
3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole is a halogenated indole derivative with a phenylsulfonyl protecting group at the N1 position, a bromine atom at C3, and a methyl substituent at C2 (Figure 1). This compound serves as a key intermediate in medicinal chemistry and organic synthesis, particularly in the development of enzyme inhibitors and receptor antagonists.
Properties
Molecular Formula |
C15H12BrNO2S |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-bromo-2-methylindole |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-15(16)13-9-5-6-10-14(13)17(11)20(18,19)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
FBSDNRXISWFDPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole typically involves the bromination of 2-methyl-1-(phenylsulfonyl)-1H-indole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 3-position undergoes nucleophilic substitution under mild conditions, enabling diverse functionalization:
Key Findings :
-
Palladium-catalyzed amination proceeds efficiently with electron-rich amines but requires rigorous exclusion of oxygen .
-
Thiocyanation yields are highly solvent-dependent, with DMSO providing optimal results .
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed cross-coupling reactions:
Suzuki–Miyaura Coupling
Mechanistic Insight :
The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination .
Heck Reaction
Intramolecular Heck coupling forms fused indole systems:
| Substrate Modification | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-(Arylmethyl) group | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 110°C | Benzo[c]-β-carboline derivatives | 60–75% |
Limitation :
Competing β-hydride elimination reduces yields in substrates lacking stabilizing groups .
Functionalization of the Sulfonyl Group
The phenylsulfonyl moiety undergoes redox transformations:
Critical Note :
Reduction with LiAlH₄ requires anhydrous conditions to avoid competing hydrolysis .
Methyl Group Reactivity
The 2-methyl group participates in radical bromination and oxidation:
Challenges :
Over-oxidation to carboxylic acids is common; TEMPO-mediated oxidation improves selectivity .
Cyclization Reactions
The compound serves as a scaffold for synthesizing polycyclic systems:
| Cyclization Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pictet–Spengler | TFA, CH₂Cl₂, RT | Tetrahydro-β-carboline derivatives | 50% | |
| Fischer indole | HCl, EtOH, reflux | Pyrrolo[2,3-b]indole systems | 45% |
Synthetic Utility :
Cyclization products show enhanced π-stacking in crystallographic studies, improving solid-state stability .
Stability and Reactivity Trends
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
The compound serves as a crucial building block in the synthesis of various indole derivatives. These derivatives are essential in the development of pharmaceuticals and agrochemicals. The bromine atom and the phenylsulfonyl group enhance the reactivity of the indole ring, allowing for diverse modifications that can lead to compounds with desirable biological activities .
Synthesis Methods
The synthesis typically involves bromination processes using reagents such as N-bromosuccinimide in suitable solvents like dichloromethane. This method allows for selective bromination at the third position of the indole ring, which is critical for obtaining high yields of the desired product .
Biological Research
Pharmacological Investigations
3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole is being explored for its potential pharmacological properties. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This compound may act as a lead compound for drug development targeting various diseases .
Structure-Activity Relationship Studies
The compound is utilized in studies to understand the structure-activity relationships of indole derivatives. By modifying the chemical structure, researchers can assess how changes influence biological activity, aiding in the design of more effective therapeutic agents .
Material Science
Industrial Applications
In the industrial sector, 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole finds applications in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows it to impart specific properties to materials, making it valuable in producing high-performance products .
Antimicrobial Activity
A study investigating various halogenated indoles demonstrated that compounds like 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole exhibited significant antimicrobial activity against several bacterial strains. The presence of the bromine atom was found to enhance this activity, suggesting that halogen substitution can be a strategic approach in developing new antimicrobial agents .
Anticancer Research
Research has indicated that indole derivatives can act as inhibitors of cancer cell proliferation. In vitro studies involving 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole have shown promising results in inhibiting specific cancer cell lines, further supporting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The bromine atom and phenylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Reactivity
- C–H Functionalization : The C3 bromine in 3-bromo-2-methyl-1-(phenylsulfonyl)-1H-indole facilitates cross-coupling reactions (e.g., Suzuki–Miyaura) for aryl group introduction .
- Stability : Methyl groups at C2 (as in the target compound) enhance steric protection, reducing decomposition compared to analogs like 3-bromo-2-(bromomethyl)-1-(phenylsulfonyl)-1H-indole .
Biological Activity
3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.
Overview of Indole Derivatives
Indoles have been extensively studied due to their presence in numerous natural products and their potential as pharmacologically active agents. The introduction of various substituents, such as bromine and phenylsulfonyl groups, can significantly alter the biological properties of indole derivatives. Research indicates that these modifications can enhance their efficacy against various diseases, including cancer and infectious diseases.
The biological activity of 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole is attributed to several mechanisms:
- Antiviral Activity : Indole derivatives have shown promise in inhibiting viral replication. For instance, compounds similar to 3-bromo-2-methyl-1-(phenylsulfonyl)-1H-indole have been reported to inhibit HIV-1 reverse transcriptase and other viral enzymes, thereby preventing viral proliferation .
- Anticancer Properties : Studies have demonstrated that indole derivatives can induce apoptosis in cancer cells. In particular, the compound has been observed to suppress tumor growth in various animal models . The mechanism often involves the activation of apoptotic pathways and inhibition of cell proliferation.
- Antibacterial and Antifungal Activities : The halogen substituents in indoles can enhance their antibacterial and antifungal properties. For example, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal infections .
Case Studies
- Anticancer Activity : A study evaluated the anticancer effects of several indole derivatives, including 3-bromo-2-methyl-1-(phenylsulfonyl)-1H-indole. Results indicated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating effective concentration levels for inducing apoptosis .
- Antiviral Effects : In vitro studies showed that phenylsulfonyl indoles inhibited the replication of hepatitis C virus (HCV) by targeting specific viral proteins essential for its lifecycle. This suggests a potential application in antiviral drug development .
- Antibacterial Testing : A series of synthesized indole derivatives were tested against common bacterial strains. The results indicated that compounds with similar structures exhibited broad-spectrum antibacterial activity, supporting the hypothesis that structural modifications can lead to enhanced antibacterial properties .
Data Table
Q & A
Q. What are the established synthetic routes for preparing 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole?
Methodological Answer: A common approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce substituents at the indole core. For example, brominated indole precursors (e.g., 3-(2-azidoethyl)-5-bromo-1H-indole) are reacted with alkynes in PEG-400/DMF under catalytic CuI, followed by sulfonylation using phenylsulfonyl chloride. Post-reaction purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and structural validation by , , and HRMS are critical .
Q. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer: Spectroscopic techniques are prioritized:
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Use PPE (gloves, goggles) to avoid skin/eye contact (H302: harmful if swallowed).
- Work in a fume hood to prevent inhalation.
- Store in a cool, dry place away from oxidizers. Quench reactions with NaSO to neutralize excess HO .
Advanced Research Questions
Q. How can low yields in Cu-catalyzed reactions for indole functionalization be optimized?
Methodological Answer:
- Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
- Catalyst loading : Adjust CuI stoichiometry (0.5–1.5 equiv.) to balance reactivity vs. copper-induced degradation.
- Temperature control : Lower reaction temperatures (e.g., 50°C) improve regioselectivity in azide-alkyne couplings .
Q. How are discrepancies between spectroscopic and crystallographic data resolved?
Methodological Answer:
- Validation workflows : Cross-check coupling constants with X-ray-derived dihedral angles to confirm conformation.
- DFT calculations : Compare experimental HRMS data with computational models to identify tautomers or stereoisomers.
- SHELXL refinement : Use anisotropic displacement parameters to resolve disorder in sulfonyl or bromine groups .
Q. What strategies enable regioselective functionalization without bromine displacement?
Methodological Answer:
- Protecting groups : Temporarily shield the bromine using silyl ethers or acetals during sulfonylation.
- Directed C–H activation : Utilize Pd/Cu catalysts to target specific positions (e.g., C3 alkoxymethylation via three-component cascade reactions) .
- Steric control : Bulkier reactants (e.g., 3-methoxyphenylacetylene) favor substitution at less hindered sites .
Q. How does the phenylsulfonyl group influence biological activity in indole derivatives?
Methodological Answer:
- Molecular docking : The sulfonyl group enhances binding to hydrophobic pockets (e.g., nicotinic acetylcholine receptors) via π-π stacking and hydrogen bonding.
- Solubility modulation : Sulfonylation increases polarity, improving aqueous solubility for in vitro assays.
- Metabolic stability : The group reduces oxidative degradation in hepatic microsomal studies .
Q. What challenges arise in crystallizing sulfonylated indoles, and how are they addressed?
Methodological Answer:
- Hydrogen bonding : The sulfonyl group forms strong O···H–N bonds, but competing intermolecular interactions (e.g., halogen bonding with bromine) can disrupt packing. Use Etter’s graph-set analysis to predict H-bond patterns .
- Solvent selection : Slow evaporation from DMSO/EtOAc mixtures promotes ordered crystal growth.
- Twinned crystals : Employ SHELXL’s TWIN/BASF commands for refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
